Cas no 1188-56-3 (PE(18:1(9Z)/18:2(9Z,12Z)))

PE(18:1(9Z)/18:2(9Z,12Z)) structure
PE(18:1(9Z)/18:2(9Z,12Z)) structure
Product Name:PE(18:1(9Z)/18:2(9Z,12Z))
CAS No:1188-56-3
MF:C41H76NO8P
MW:742.01781463623
CID:6644539
PubChem ID:9546753
Update Time:2024-03-02

PE(18:1(9Z)/18:2(9Z,12Z)) Chemical and Physical Properties

Names and Identifiers

    • CHEBI:84543
    • GPEtn(18:1n9/18:2n6)
    • 1-(9Z-octadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
    • PE(18:1(9Z)/18:2(9Z,12Z))
    • 1-oleoyl-2-linoleyl-sn-glycero-3-phosphoethanolamine
    • (9Z,21R)-27-amino-24-hydroxy-24-oxido-18-oxo-19,23,25-trioxa-24lambda(5)-phosphaheptacos-9-en-21-yl (9Z,12Z)-octadeca-9,12-dienoate
    • PE(18:1w9/18:2w6)
    • PE(18:1n9/18:2n6)
    • GPEtn(18:1w9/18:2w6)
    • Linolein, 1-oleo-2-, phosphate, 2-aminoethyl ester, L-(+)-
    • Q27157848
    • 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
    • LMGP02010048
    • GPEtn(18:1/18:2)
    • 9,12-Octadecadienoic acid (Z,Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxo-9-octadecenyl)oxy]ethyl ester, [R-(Z)]-
    • Phophatidylethanolamine(18:1w9/18:2w6)
    • Phophatidylethanolamine(18:1n9/18:2n6)
    • PE(18:1/18:2)
    • [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
    • SCHEMBL10615841
    • Phophatidylethanolamine(18:1/18:2)
    • Inchi: 1S/C41H76NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,39H,3-11,13,15-16,21-38,42H2,1-2H3,(H,45,46)/b14-12-,19-17-,20-18-/t39-/m1/s1
    • InChI Key: GKAFCSRKMWFPSJ-RJXNKANHSA-N
    • SMILES: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\C/C=C\CCCCC)=O

Computed Properties

  • Exact Mass: 741.53085538g/mol
  • Monoisotopic Mass: 741.53085538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 40
  • Complexity: 939
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.9
  • Topological Polar Surface Area: 134Ų
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